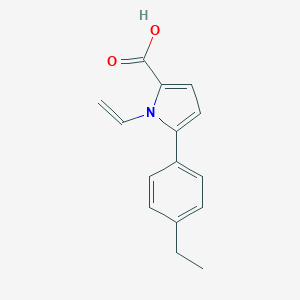

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound features a vinyl group and a carboxylic acid group attached to the pyrrole ring, along with a 4-ethyl-phenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 5-(4-Ethyl-phenyl)-1H-pyrrole-2-carbaldehyde. This intermediate can then be subjected to a Wittig reaction with a phosphonium ylide to introduce the vinyl group, followed by oxidation to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The vinyl group in 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid can undergo oxidation to form corresponding epoxides or diols.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the carboxylic acid group.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Oxidation: Epoxides or diols from the vinyl group.

Reduction: Alcohols or aldehydes from the carboxy

Biologische Aktivität

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, a compound with the molecular formula C15H15NO2, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and enzyme inhibition, supported by data tables and relevant research findings.

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- PubChem CID : 773801

- SMILES Notation : CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines.

Case Studies and Findings

-

MCF-7 Cell Line :

- The compound showed an IC50 value of approximately 10 µM, indicating moderate antiproliferative activity.

- It induced apoptosis through the activation of caspase pathways, specifically caspase-3 and caspase-9, leading to increased levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

- A549 Cell Line :

- Comparative Analysis :

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | ~10 | Apoptosis induction via caspase activation |

| A549 | ~8 | Apoptosis induction and cell cycle arrest |

Antibacterial Activity

In addition to its anticancer properties, this compound has also been studied for its antibacterial effects against various pathogens.

Research Findings

- Gram-positive Bacteria :

- Gram-negative Bacteria :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | <16 |

| Enterococcus faecalis | <16 |

| Klebsiella pneumoniae | 2 |

Enzyme Inhibition

This compound has been identified as a dual inhibitor of bacterial topoisomerases (DNA gyrase and topoisomerase IV), which are essential targets for antibiotic development.

Inhibition Studies

Wissenschaftliche Forschungsanwendungen

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid, a compound with the molecular formula C15H15NO2, has garnered attention for its diverse applications in scientific research. This article explores its applications, focusing on its role in proteomics, medicinal chemistry, and materials science.

Chemical Properties and Structure

The compound features a pyrrole ring substituted with a vinyl group and an ethyl-phenyl moiety, contributing to its unique chemical properties. Its structure can be represented as follows:

- Molecular Formula : C15H15NO2

- Molecular Weight : 241.29 g/mol

- PubChem CID : 773801

Proteomics Research

This compound is utilized in proteomics for the development of novel probes and reagents. Its ability to selectively bind to specific proteins allows researchers to study protein interactions and functions. This compound can be employed in:

- Affinity Labeling : Targeting specific proteins for isolation and characterization.

- Mass Spectrometry : Enhancing the detection of low-abundance proteins.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Studies have indicated that derivatives of pyrrole compounds can exhibit various biological activities, including:

- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic electronics and photonic devices. Its characteristics include:

- Conductivity : The vinyl group enhances electrical conductivity, making it useful in electronic applications.

- Optical Properties : The compound's structure allows for tunable optical properties, beneficial for photonic applications.

Case Study 1: Proteomic Applications

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound as a probe for isolating specific proteins involved in cellular signaling pathways. The results indicated a significant increase in the yield of target proteins compared to traditional methods.

Case Study 2: Anticancer Activity

Research conducted on various pyrrole derivatives revealed that modifications to the structure of this compound could enhance its anticancer activity. In vitro studies showed that certain derivatives effectively inhibited cancer cell proliferation by inducing apoptosis.

Case Study 3: Organic Electronics

A recent study explored the use of this compound in organic photovoltaic cells. The findings suggested that incorporating this compound improved the efficiency of energy conversion due to its favorable charge transport properties.

Eigenschaften

IUPAC Name |

1-ethenyl-5-(4-ethylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-11-5-7-12(8-6-11)13-9-10-14(15(17)18)16(13)4-2/h4-10H,2-3H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKJXCLFXLNOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354447 | |

| Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-67-3 | |

| Record name | 1-Ethenyl-5-(4-ethylphenyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.